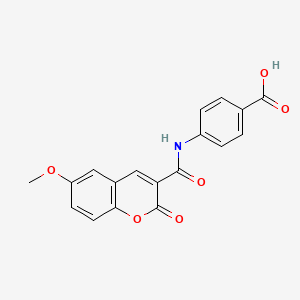

4-(6-methoxy-2-oxo-2H-chromene-3-amido)benzoic acid

Description

4-(6-Methoxy-2-oxo-2H-chromene-3-amido)benzoic acid is a synthetic organic compound featuring a chromene core fused with a benzoic acid moiety via an amide linkage. The chromene ring system (2H-chromene) is substituted with a methoxy group at position 6 and a ketone group at position 2, while the benzoic acid group is attached at position 3 through an amide bond.

Chromene derivatives are widely studied for their pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory effects.

Properties

IUPAC Name |

4-[(6-methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO6/c1-24-13-6-7-15-11(8-13)9-14(18(23)25-15)16(20)19-12-4-2-10(3-5-12)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTADIZPBPSZBHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methoxy-2-oxo-2H-chromene-3-amido)benzoic acid typically involves the condensation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 4-aminobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(6-methoxy-2-oxo-2H-chromene-3-amido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(6-methoxy-2-oxo-2H-chromene-3-amido)benzoic acid has been studied for various scientific research applications, including:

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: The compound shows promise in the development of new pharmaceuticals, particularly for its anti-inflammatory, antioxidant, and anticancer properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(6-methoxy-2-oxo-2H-chromene-3-amido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties

Key Observations:

Chromene vs. Benzo[f]chromene Systems: The target compound contains a simple 2H-chromene ring, whereas derivatives like 4f and 4-[(3-oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid feature a larger benzo[f]chromene system (fused benzene rings). This difference impacts molecular weight and π-π stacking interactions .

Functional Group Variations: The amide linkage in the target compound distinguishes it from carboxylic acid derivatives (e.g., 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid ). Compounds like 4f and 4g incorporate thiazolidinone rings, which introduce additional heteroatoms (N, S) and may enhance biological activity.

Hydrogen Bonding and Crystallinity

The benzoic acid and amide groups in the target compound enable extensive hydrogen-bonding networks, as observed in similar structures .

Biological Activity

4-(6-Methoxy-2-oxo-2H-chromene-3-amido)benzoic acid is a synthetic organic compound classified as a chromene derivative. Its molecular formula is C18H13NO6, and it has a molecular weight of approximately 339.30 g/mol. This compound features a benzoic acid moiety linked to a chromene structure, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of methoxy and amido functional groups enhances its chemical reactivity and biological profile, making it an interesting subject of study in various scientific fields.

Chemical Structure

The compound's structure can be represented as follows:

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activities. The chromene structure allows for effective scavenging of free radicals, potentially reducing oxidative stress in biological systems.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, indicating its potential application in treating infections. The mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound has demonstrated inhibitory effects on specific enzymes, including tyrosinase, which is involved in melanin production. Inhibition of this enzyme can be beneficial in cosmetic applications to reduce hyperpigmentation . Kinetic studies have shown that it may act as a mixed-type inhibitor against mushroom tyrosinase, with binding affinities suggesting effective modulation of enzyme activity .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction can lead to alterations in metabolic pathways or signal transduction processes critical for therapeutic effects.

Study on Antioxidant Activity

A study conducted on related chromene derivatives demonstrated that compounds with similar structures exhibited strong antioxidant capabilities, reducing oxidative damage in cellular models. The results indicated that the methoxy group significantly enhances the antioxidant potential by stabilizing free radicals.

Study on Antimicrobial Effects

In vitro tests showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Data Table: Comparison of Biological Activities

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C18H13NO6 | Antioxidant, antimicrobial |

| 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | C16H12O5 | Antioxidant, anticancer |

| N-(4-hydroxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | C17H15NO5 | Antioxidant, anti-inflammatory |

| 4-(6-Bromo-2-oxo-2H-chromene-3-amido)benzoic acid | C17H10BrNO5 | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.